molecular formula C11H11ClFN3 B12946376 (S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine

(S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine

Cat. No.: B12946376
M. Wt: 239.67 g/mol
InChI Key: TVWFQODIDACOSL-ZETCQYMHSA-N
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Description

(S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a chiral center at the ethanamine moiety, making it an enantiomerically pure substance. The presence of the 4-chloro-2-fluorophenyl group and the imidazole ring contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the 4-Chloro-2-fluorophenyl Group: This step involves the substitution reaction where the phenyl group is introduced to the imidazole ring using appropriate halogenated precursors.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved through chiral chromatography or using chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Potential therapeutic agent due to its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The imidazole ring is known to interact with metal ions and active sites of enzymes, while the phenyl group can engage in hydrophobic interactions with protein surfaces.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activities.

    1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.

    1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethan-1-amine: A similar compound lacking the fluorine atom.

Uniqueness

(S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11ClFN3

Molecular Weight

239.67 g/mol

IUPAC Name

(1S)-1-[1-(4-chloro-2-fluorophenyl)imidazol-4-yl]ethanamine

InChI

InChI=1S/C11H11ClFN3/c1-7(14)10-5-16(6-15-10)11-3-2-8(12)4-9(11)13/h2-7H,14H2,1H3/t7-/m0/s1

InChI Key

TVWFQODIDACOSL-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CN(C=N1)C2=C(C=C(C=C2)Cl)F)N

Canonical SMILES

CC(C1=CN(C=N1)C2=C(C=C(C=C2)Cl)F)N

Origin of Product

United States

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